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Compound of Interest

Compound Name: o6-Phenyl-2'-deoxyinosine

Cat. No.: B044704 Get Quote

In the landscape of nucleic acid chemistry, O⁶-Phenyl-2'-deoxyinosine (O⁶-Ph-dI) stands out

not for its biological prevalence, but for its synthetic versatility. It is a modified purine nucleoside

designed as a highly efficient intermediate for the site-specific introduction of a wide array of

functional groups into DNA oligonucleotides. Classified as a "convertible nucleoside," its core

utility lies in the unique reactivity of the O⁶-phenyl group.[1][2] This moiety acts as an excellent

leaving group, enabling facile post-synthetic nucleophilic substitution reactions.

This guide provides a comprehensive overview of the chemical properties of O⁶-Phenyl-2'-

deoxyinosine, designed for researchers and scientists in drug development and molecular

biology. We will explore its structure, reactivity, and incorporation into synthetic DNA, providing

both the theoretical basis and practical protocols for its use as a powerful tool in creating

custom-modified oligonucleotides.

Molecular Structure and Physicochemical
Properties
The key to O⁶-Ph-dI's function is its chemical architecture. The molecule consists of a 2'-

deoxyribose sugar linked to a hypoxanthine base, where the oxygen at the 6-position is

modified with a phenyl group. This phenoxy group is the reactive center of the molecule.

Caption: Chemical structure of O⁶-Phenyl-2'-deoxyinosine.
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Property Value Source

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-

(hydroxymethyl)oxolan-2-yl]-6-

phenoxy-1H-purine

-

Molecular Formula C₁₆H₁₆N₄O₄ [3]

Molecular Weight 328.32 g/mol [4]

CAS Number 114485-36-8 [3]

Appearance White to off-white solid -

Predicted Boiling Point 612.5 ± 65.0 °C [3]

Predicted Density 1.57 ± 0.1 g/cm³ [3]

Predicted pKa 13.76 ± 0.60 [3]

Core Reactivity: Post-Synthetic Conversion
The primary chemical utility of O⁶-Phenyl-2'-deoxyinosine is its function as a "convertible dA"

analog.[1] After incorporation into an oligonucleotide, the phenoxy group at the O⁶ position can

be readily displaced by primary amines. This reaction converts the deoxyinosine residue into a

specifically N⁶-substituted deoxyadenosine residue.

Causality of Reactivity: The purine ring is an electron-deficient system. The phenoxy group,

being a good leaving group, makes the C6 carbon highly electrophilic and susceptible to

nucleophilic attack. This targeted reactivity allows for modifications to be introduced after the

oligonucleotide backbone has been fully synthesized, preserving the integrity of sensitive

functional groups that would not survive the conditions of DNA synthesis.
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Caption: Post-synthetic conversion of O⁶-Ph-dI to an N⁶-substituted dA.

Experimental Protocol: Conversion to an N⁶-Aminoalkyl-
dA Residue
This protocol describes the conversion of an O⁶-Ph-dI-containing oligonucleotide to an N⁶-(4-

aminobutyl)-2'-deoxyadenosine analog, a modification often used to introduce a primary amine

for subsequent labeling or conjugation.[1]

Pillar of Trustworthiness: This protocol is self-validating. The success of the conversion can be

unequivocally confirmed by mass spectrometry, which will show a predictable mass shift

corresponding to the replacement of the phenoxy group (-O-C₆H₅, 93.1 Da) with the aminoalkyl

group (e.g., -NH-(CH₂)₄-NH₂, 87.2 Da).

Methodology:

Oligonucleotide Synthesis: Synthesize the desired DNA sequence using standard

phosphoramidite chemistry, incorporating the O⁶-Phenyl-dI-CE Phosphoramidite (Glen

Research Cat #: 10-1042) at the desired position.[5][6] Use standard coupling times.
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Mild Deprotection: Deprotect the oligonucleotide from the solid support and remove base-

protecting groups using a mild deprotection solution.

Rationale: Harsh deprotection conditions (e.g., concentrated ammonium hydroxide at high

temperatures) can lead to unwanted hydrolysis of the O⁶-phenyl linkage, resulting in the

formation of deoxyinosine. Mild ammonium hydroxide for 24 hours at room temperature is

recommended.[6]

Post-Synthetic Substitution:

Lyophilize the deprotected oligonucleotide to dryness.

Resuspend the oligonucleotide in a solution of 1,4-diaminobutane in water (e.g., 1.0 M).

Incubate the reaction mixture at a controlled temperature (e.g., 55 °C) for 12-16 hours.

Purification:

Remove the excess diamine by size-exclusion chromatography (e.g., a NAP-10 column).

Purify the resulting N⁶-modified oligonucleotide using reverse-phase HPLC or denaturing

polyacrylamide gel electrophoresis (PAGE).

Verification:

Confirm the identity of the final product using MALDI-TOF or ESI mass spectrometry. The

observed mass should match the calculated mass of the oligonucleotide containing the

N⁶-(4-aminobutyl)-dA modification.

Synthesis and Oligonucleotide Incorporation
Workflow
O⁶-Ph-dI is introduced into DNA sequences as a phosphoramidite monomer during standard

automated solid-phase synthesis.
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Caption: Workflow for oligonucleotide synthesis incorporating O⁶-Ph-dI.
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Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of O⁶-Phenyl-

2'-deoxyinosine and the oligonucleotides containing it. While a comprehensive, published

dataset for the isolated monomer is not readily available, its properties can be reliably predicted

based on the characterization of closely related O⁶-substituted nucleosides.[3][7]

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) is ideal for characterizing the final modified oligonucleotide.

For the monomer, the expected protonated molecular ion [M+H]⁺ is at m/z 329.1. Tandem MS

(MS/MS) would likely show a characteristic neutral loss of the 2'-deoxyribose moiety (116.1

Da), resulting in a prominent fragment ion corresponding to the protonated O⁶-phenylguanine

base at m/z 213.1.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are used to confirm the covalent structure of the monomer.

Expected ¹H NMR Signals (in DMSO-d₆):

Aromatic Protons: Multiple signals between δ 7.0-8.5 ppm (phenyl group protons and H2/H8

protons of the purine ring).

Anomeric Proton (H1'): A triplet around δ 6.0-6.5 ppm.

Deoxyribose Protons (H2', H2'', H3', H4', H5', H5''): A complex set of multiplets between δ

2.0-4.5 ppm.

Hydroxyl Protons (3'-OH, 5'-OH): Broad signals that are D₂O exchangeable.

HPLC Analysis:

Reverse-phase HPLC is the primary method for assessing the purity of the modified

oligonucleotide and for its purification. The introduction of the phenyl group makes the modified

oligonucleotide significantly more hydrophobic than its unmodified counterpart, leading to a

longer retention time. After the conversion reaction, the retention time will shift again, reflecting

the polarity of the newly introduced N⁶-substituent.
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Applications in Research and Drug Development
The versatility of O⁶-Ph-dI makes it a valuable tool for a range of applications:

DNA-Protein Interaction Studies: Introduction of specific functional groups, such as cross-

linkers or fluorescent probes, at the N⁶-position of adenine allows for detailed investigation of

DNA binding proteins.[1]

Development of Affinity Matrices: Oligonucleotides functionalized with primary amines via O⁶-

Ph-dI can be immobilized on solid supports to create high-capacity affinity columns for the

purification of specific DNA-binding proteins.[1]

Diagnostic Probes: Site-specific labeling of DNA probes with reporter molecules (e.g., biotin,

fluorophores) is readily achieved.

Therapeutic Oligonucleotides: The synthesis of modified antisense oligonucleotides or

siRNAs with enhanced properties (e.g., binding affinity, nuclease resistance) can be explored

using this chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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